molecular formula C15H21NO3 B051239 Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 115909-93-8

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B051239
M. Wt: 263.33 g/mol
InChI Key: WJWVPZLPLBICGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in various studies. For instance, Chun (2000) presented a new synthesis method for 1 benzenemethyl piperidine 4 carboxylic acid, which was prepared from N,N bis(2 hydroxyethyl) amine through a series of reactions including N hydrocarbylation, chloridization, cyclic addition, and hydrolysis (Chun, 2000).

Molecular Structure Analysis

Several studies have focused on the molecular and crystal structures of compounds similar to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. For example, Dega‐Szafran et al. (2007) analyzed the crystal and molecular structure of a complex between piperidinium-3-carboxylate and p-hydroxybenzoic acid, providing insights into the molecular geometry and interactions within such compounds (Dega‐Szafran et al., 2007).

Chemical Reactions and Properties

Research by Mekheimer et al. (1997) delved into the chemical reactions of pyridone and benzylidenemalononitriles, leading to the formation of 4H-pyrano[3,2-c]pyridines, which can be related to the chemical behavior of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of related compounds have been studied, such as in the work of Kuleshova and Khrustalev (2000), who determined the molecular and crystal structures of hydroxy derivatives of hydropyridine, offering insights into the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

Studies like that of Acharya and Clive (2010) have explored the chemical properties of piperidine derivatives, specifically looking at the synthesis and further elaboration of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine and their rearrangement to piperidine derivatives (Acharya & Clive, 2010).

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, are synthesized for their potential applications in medicinal chemistry. Acharya and Clive (2010) describe the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which are valuable for creating a range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

  • Microbial Reduction Studies : Guo et al. (2006) conducted microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is structurally similar to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, to study diastereo- and enantioselectivities in the production of various hydroxy esters (Guo et al., 2006).

  • Au-Catalyzed Intramolecular Hydrofunctionalization of Allenes : Zhang et al. (2006) explored the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and gamma-hydroxy and delta-hydroxy allenes, which led to the formation of various piperidine derivatives (Zhang et al., 2006).

  • Synthesis of Piperidine-4-Carboxylic Acid : Chun (2000) presented a new synthesis method of 1-benzenemethyl piperidine-4-carboxylic acid, which is relevant for understanding the synthesis pathways of related compounds (Chun, 2000).

  • Antimicrobial Activity of Piperidine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, including those with a piperidine subunit, highlighting the potential biomedical applications of such compounds (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

The safety data sheet for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The compound is currently used for research purposes only . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is an important task of modern organic chemistry . This could lead to the discovery of new drugs and treatments in the future.

properties

IUPAC Name

benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWVPZLPLBICGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Prepared similarly to Intermediate 29 from 2-(3-piperidinyl)ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com

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